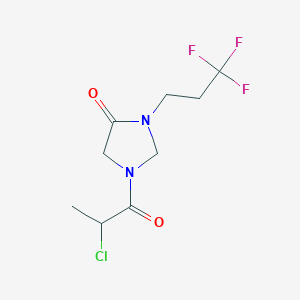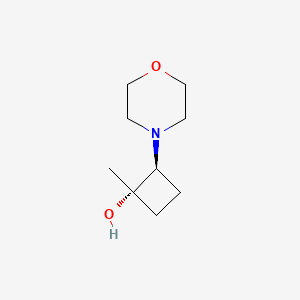
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one, also known as CPI-169, is a small molecule inhibitor that has shown potential in cancer therapy. This compound belongs to the class of imidazolidin-4-one derivatives and has gained attention due to its ability to selectively inhibit the activity of the BET (bromodomain and extra-terminal) family of proteins.
作用机制
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This, in turn, leads to the suppression of oncogene expression and the induction of cell death in cancer cells.
Biochemical and physiological effects:
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been shown to have a potent anti-proliferative effect on various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the major advantages of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is its selectivity for BET proteins, which minimizes off-target effects. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain cancer types.
未来方向
There are several future directions for the development of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to these compounds. In addition, there is a need to develop more potent BET inhibitors that can overcome resistance mechanisms in cancer cells. Finally, the combination of BET inhibitors with other therapies, such as chemotherapy and immunotherapy, may enhance their effectiveness in cancer treatment.
Conclusion:
In conclusion, 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is a promising small molecule inhibitor that has shown potential in cancer therapy. Its selective inhibition of BET proteins and its ability to induce apoptosis in cancer cells make it an attractive candidate for further development. While there are limitations to its potency, ongoing research in this area may lead to the development of more effective BET inhibitors for the treatment of cancer.
合成方法
The synthesis of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves a multistep process that starts with the reaction of 2-chloropropionyl chloride with 3,3,3-trifluoropropylamine to form an intermediate. This intermediate is then reacted with 1,2-diaminocyclohexane to produce the final product, 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been extensively studied for its potential in cancer therapy. The BET family of proteins plays a critical role in the regulation of gene expression, and their overexpression has been linked to the development of various cancers. 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
属性
IUPAC Name |
1-(2-chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O2/c1-6(10)8(17)15-4-7(16)14(5-15)3-2-9(11,12)13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTZNLFCDLAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)N(C1)CCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2820078.png)


![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)




![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)
![N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B2820097.png)